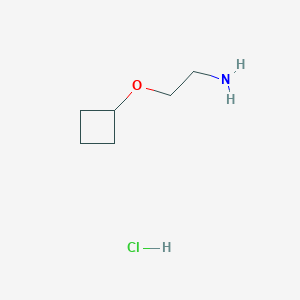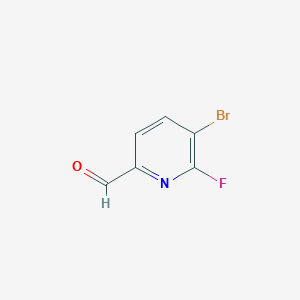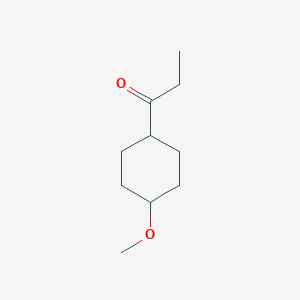
(2-アミノエトキシ)シクロブタン塩酸塩
概要
説明
It has a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol.
科学的研究の応用
(2-Aminoethoxy)cyclobutane hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
作用機序
Target of Action
Cyclobutane motifs, which are part of the compound’s structure, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .
Mode of Action
Cyclobutanes, which are part of this compound, are synthesized through the [2+2] cycloaddition, which is the most commonly used method for synthesizing cyclobutanes . This reaction mechanism plays a crucial role in the chemical synthesis of cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutane-containing secondary metabolites, which could potentially include this compound, are biosynthesized by a range of organisms from land plants to marine life forms . These structures exhibit diverse biological activities with potential medicinal value .
Pharmacokinetics
It is known that many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs, which are part of this compound, are known to exhibit diverse biological activities with potential medicinal value .
生化学分析
Biochemical Properties
(2-Aminoethoxy)cyclobutane hydrochloride plays a significant role in biochemical reactions as a chemical intermediate. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s interactions are primarily through its amino and ethoxy functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules.
Cellular Effects
The effects of (2-Aminoethoxy)cyclobutane hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (2-Aminoethoxy)cyclobutane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes can lead to changes in their activity, thereby influencing metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Aminoethoxy)cyclobutane hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .
Dosage Effects in Animal Models
The effects of (2-Aminoethoxy)cyclobutane hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
(2-Aminoethoxy)cyclobutane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2-Aminoethoxy)cyclobutane hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of (2-Aminoethoxy)cyclobutane hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethoxy)cyclobutane hydrochloride typically involves the reaction of cyclobutanone with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of (2-Aminoethoxy)cyclobutane hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
化学反応の分析
Types of Reactions
(2-Aminoethoxy)cyclobutane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
類似化合物との比較
Similar Compounds
- (2-Aminoethoxy)cyclopentane hydrochloride
- (2-Aminoethoxy)cyclohexane hydrochloride
- (2-Aminoethoxy)cycloheptane hydrochloride
Uniqueness
(2-Aminoethoxy)cyclobutane hydrochloride is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. This structural feature can influence its reactivity, stability, and interaction with biological targets .
特性
IUPAC Name |
2-cyclobutyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPKCDASCMRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1383006.png)

![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)






![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)

